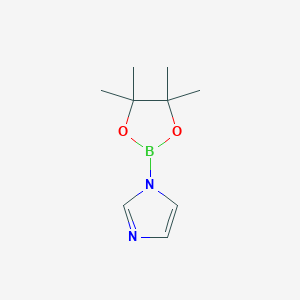
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a chemical compound that features a unique combination of a boron-containing dioxaborolane ring and an imidazole ring
准备方法
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of an imidazole derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation and moisture interference .
Synthetic Route Example:
Starting Materials: Imidazole derivative, pinacolborane.
Catalyst: Palladium complex (e.g., PdCl2(dppf)).
Solvent: Dioxane.
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.
Types of Reactions:
Borylation: The compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Suzuki Coupling: The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Catalysts: Palladium or copper complexes.
Solvents: Dioxane, tetrahydrofuran (THF).
Conditions: Inert atmosphere, room temperature to elevated temperatures.
Major Products:
Borylated Compounds: Formation of new C-B bonds.
Hydroborated Products: Addition of boron across double or triple bonds.
Biaryl Compounds: Products of Suzuki coupling reactions.
科学研究应用
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of new materials, including polymers and advanced composites.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is primarily based on its ability to form stable complexes with transition metals and its reactivity towards various organic substrates. The boron atom in the dioxaborolane ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .
相似化合物的比较
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar boronic ester but lacks the imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an imidazole ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A tri-substituted benzene derivative with three boronic ester groups.
Uniqueness: The combination of the boronic ester and imidazole ring in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industrial applications.
属性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)12-6-5-11-7-12/h5-7H,1-4H3 |
InChI 键 |
QUIWOJUTFBOMBX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


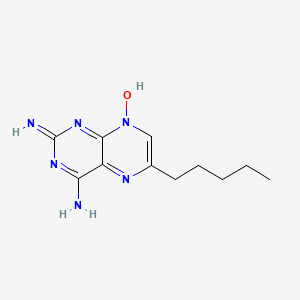

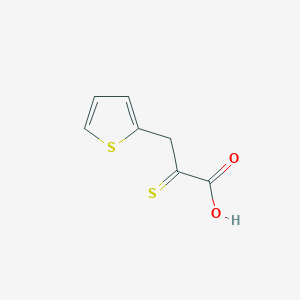

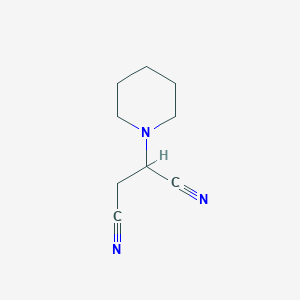
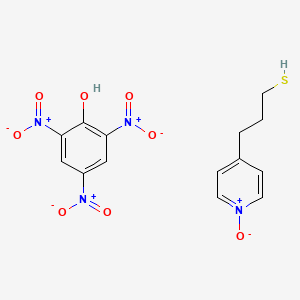
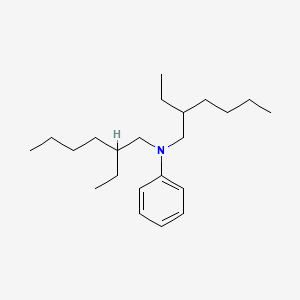
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)


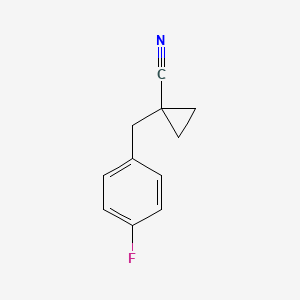
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
